molecular formula C13H15N3O2S2 B2927868 1-(piperidin-1-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one CAS No. 459846-05-0

1-(piperidin-1-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

Cat. No.: B2927868
CAS No.: 459846-05-0
M. Wt: 309.4
InChI Key: NKXFAOSUPLKINK-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a heterocyclic compound featuring a piperidine ring linked via a ketone group to a 1,3,4-oxadiazole scaffold substituted with a thiophene moiety. The compound’s synthesis typically involves nucleophilic substitution reactions between oxadiazole-thiol intermediates and α-haloketones, as demonstrated in similar derivatives .

Properties

IUPAC Name

1-piperidin-1-yl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c17-11(16-6-2-1-3-7-16)9-20-13-15-14-12(18-13)10-5-4-8-19-10/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXFAOSUPLKINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(piperidin-1-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a novel chemical entity that combines piperidine and 1,3,4-oxadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N4OSC_{13}H_{14}N_{4}OS with a molecular weight of approximately 270.34 g/mol. The structure includes a piperidine ring attached to an oxadiazole moiety with a thiophene substituent, which may enhance its biological activity through specific interactions with biological targets.

Antimicrobial Activity

Research has shown that derivatives of the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that synthesized compounds containing the oxadiazole structure showed better activity against Gram-positive bacteria compared to Gram-negative bacteria . Specifically, compounds were effective against Bacillus cereus , Bacillus thuringiensis , and Bacillus ehimensis .
  • In vitro tests indicated that certain derivatives had minimum inhibitory concentrations (MIC) values significantly lower than standard antibiotics, suggesting potential as new antimicrobial agents.

Anticancer Activity

The anticancer potential of compounds containing piperidine and oxadiazole has been extensively studied:

  • A series of compounds were evaluated against various cancer cell lines (HCT116, MCF7, HUH7) using the NCI-60 sulforhodamine B assay. Notably, some compounds exhibited IC50 values lower than 20 µM against liver carcinoma cell lines (HUH7), outperforming traditional chemotherapeutics like 5-fluorouracil (5-FU) .
CompoundCell LineIC50 (µM)
5dHUH710.1
5cHUH718.78
Reference5-FU~20

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways:

  • Thymidylate synthase (TS) : Compounds have been identified as potent inhibitors of TS, an enzyme crucial for DNA synthesis. This inhibition leads to reduced proliferation in cancer cells .

Case Studies

Several studies highlight the efficacy of the compound in various biological contexts:

  • Antimicrobial Efficacy : In a comparative study involving synthesized oxadiazole derivatives, it was found that specific modifications to the piperidine structure could enhance antibacterial activity against resistant strains .
  • Cytotoxicity Assessment : A comprehensive evaluation of cytotoxic effects on human cancer cell lines revealed that modifications to the thiophene group significantly impacted the overall activity and selectivity towards cancer cells .

Comparison with Similar Compounds

Piperidine Substitution Variations

  • 1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethan-1-one (CAS: 900013-16-3):
    Incorporation of a pyrazoline ring and 4-hydroxyphenyl group introduces hydrogen-bonding capacity, which may improve target binding but reduce metabolic stability .

Aryl Group Modifications

  • 1-(4-Substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives (4a–g) :
    These compounds exhibit cytotoxic activity against A549 lung cancer cells. Derivatives with 4-methoxyphenyl (IC₅₀: 12.5 µM) and phenyl (IC₅₀: 14.3 µM) substituents showed superior activity compared to halogenated variants (e.g., 4-fluoro: IC₅₀: 25.6 µM) . The target compound’s thiophene group may confer similar or enhanced activity due to sulfur’s electron-rich nature.
  • 1-(Naphthalen-1/2-yloxy)-2-{[5-(substituted)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone: Naphthyl-substituted derivatives demonstrated antioxidant activity (e.g., DPPH radical scavenging: 68–72% at 100 µM), suggesting that aryl bulkiness influences redox properties .

Functional Group Replacements

Oxadiazole Core Modifications

  • 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-(3-trifluoromethylphenyl)piperazin-1-yl]ethanone (CAS: 785705-64-8): Replacement of thiophene with phenyl and introduction of a trifluoromethyl group on the piperazine ring enhances hydrophobicity and metabolic resistance. No cytotoxicity data are reported .
  • 1-(Morpholin-4-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one (CAS: 460733-09-9): The morpholine ring and trimethoxyphenyl group improve solubility but may reduce blood-brain barrier penetration. This derivative is commercially available but lacks published bioactivity studies .

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